N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
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Overview
Description
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Ethylation and Carboxamide Formation: The ethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide. The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
Uniqueness
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88258-56-4 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C13H15NO5/c1-4-14-13(16)8-9(15)12(18-3)11-7(5-6-19-11)10(8)17-2/h5-6,15H,4H2,1-3H3,(H,14,16) |
InChI Key |
FECDYELGRJHAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC |
Origin of Product |
United States |
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